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Abstract
LY2183240 is a potent small molecule that has played a significant role in the study of the

endocannabinoid system. Initially developed by Eli Lilly and Company as a high-affinity inhibitor

of anandamide reuptake, its discovery history is intertwined with the evolving understanding of

endocannabinoid signaling. Subsequent research revealed a more complex pharmacological

profile, identifying LY2183240 as a potent, covalent inhibitor of fatty acid amide hydrolase

(FAAH), the primary degradative enzyme for anandamide. This dual mechanism of action,

coupled with a degree of promiscuity for other serine hydrolases, has made LY2183240 a

valuable research tool, while also highlighting challenges in the development of selective

endocannabinoid system modulators. This guide provides an in-depth overview of the

discovery, history, and key experimental findings related to LY2183240.

Discovery and Initial Characterization
LY2183240, with the chemical name 5-biphenyl-4-ylmethyl-tetrazole-1-carboxylic acid

dimethylamide, was synthesized by researchers at Eli Lilly and Company.[1] The initial aim was

to develop a potent inhibitor of the putative anandamide transporter, a protein believed to be

responsible for the reuptake of the endocannabinoid anandamide from the synaptic cleft into

the postsynaptic neuron, thereby terminating its signaling.
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Early studies demonstrated that LY2183240 potently inhibits the uptake of radiolabeled

anandamide in live cell assays with a very low IC50 value, suggesting it was a high-affinity

ligand for the anandamide transporter binding site.[1]

Unraveling the Mechanism of Action: A Dual
Inhibitor
Further investigation into the mechanism of action of LY2183240 revealed a pivotal discovery

that reshaped its classification. It was found to be a potent inhibitor of fatty acid amide

hydrolase (FAAH), the intracellular enzyme responsible for the degradation of anandamide.[2]

[3]

The inhibition of FAAH by LY2183240 is not only potent but also covalent.[2][3] The molecule

acts by carbamylating a serine nucleophile within the active site of the FAAH enzyme, leading

to its irreversible inactivation.[2][3] This discovery suggested that the observed increase in

anandamide levels and subsequent physiological effects could be attributed, at least in part, to

the inhibition of its degradation rather than solely the blockade of its reuptake.

In Vitro and In Vivo Pharmacology
The dual action of LY2183240 on both anandamide reuptake and degradation results in a

significant elevation of endogenous anandamide levels. This has been demonstrated in vivo,

where intraperitoneal administration of LY2183240 led to a dose-dependent increase in

anandamide concentrations in the rat cerebellum.[1]

This enhancement of endocannabinoid signaling translates to cannabimimetic effects in animal

models. LY2183240 has been shown to produce analgesic effects in the formalin model of

persistent pain, as well as anxiolytic and anticonvulsant effects.[1]

Off-Target Effects and Selectivity Profile
A critical aspect of the history of LY2183240 is the characterization of its selectivity. While a

potent FAAH inhibitor, it was found to inhibit several other brain serine hydrolases.[2] This lack

of selectivity, or promiscuity, designates the chemical class of LY2183240 as having potentially

excessive protein reactivity for therapeutic drug design and is a likely reason it was not pursued

for clinical development.[2][3]
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Quantitative Data Summary
The following tables summarize the key quantitative data reported for LY2183240.

Table 1: In Vitro Potency of LY2183240

Parameter Value Species/Cell Line Reference

IC50 (Anandamide

Uptake)
270 ± 29.4 pM RBL-2H3 cells [1]

Ki ([125I]LY2318912

Binding)
540 ± 170 pM RBL-2H3 membranes [1]

IC50 (FAAH Inhibition) 12 nM Rat Brain Membranes

Table 2: In Vivo Efficacy of LY2183240

Parameter Value Species Model Reference

ED50

(Anandamide

Increase)

1.37 ± 0.980

mg/kg (i.p.)
Rat (cerebellum) - [1]

Note: Detailed pharmacokinetic parameters such as bioavailability, half-life, and clearance for

LY2183240 are not readily available in the public domain, likely due to its status as a preclinical

research compound.

Experimental Protocols
Anandamide Uptake Inhibition Assay
This protocol describes the methodology used to determine the potency of LY2183240 in

inhibiting the cellular uptake of anandamide.

Materials:

Rat Basophilic Leukemia (RBL-2H3) cells
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[14C]-Anandamide

LY2183240

Uptake Buffer (e.g., HBSS)

Scintillation counter

Procedure:

RBL-2H3 cells are cultured to confluency in appropriate cell culture plates.

The cell culture medium is removed, and the cells are washed with pre-warmed uptake

buffer.

Cells are pre-incubated with varying concentrations of LY2183240 or vehicle for a specified

time (e.g., 15-30 minutes) at 37°C.

[14C]-Anandamide is added to each well to initiate the uptake reaction.

The incubation is allowed to proceed for a short period (e.g., 5-15 minutes) at 37°C.

The uptake is terminated by rapidly washing the cells with ice-cold uptake buffer to remove

extracellular [14C]-Anandamide.

The cells are lysed, and the intracellular radioactivity is measured using a scintillation

counter.

The concentration of LY2183240 that inhibits 50% of the specific anandamide uptake (IC50)

is calculated.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This protocol outlines the measurement of the inhibitory activity of LY2183240 against FAAH.

Materials:

Rat brain membrane preparations (as a source of FAAH)
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[3H]-Anandamide or other suitable FAAH substrate

LY2183240

Assay Buffer (e.g., Tris-HCl, pH 9.0)

Scintillation counter

Procedure:

Rat brain membranes are prepared and protein concentration is determined.

The membrane preparation is pre-incubated with varying concentrations of LY2183240 or

vehicle for a specified time at 37°C.

The enzymatic reaction is initiated by the addition of a labeled FAAH substrate, such as [3H]-

Anandamide.

The reaction is allowed to proceed for a defined period (e.g., 15-30 minutes) at 37°C.

The reaction is terminated, typically by the addition of an organic solvent to precipitate the

protein and separate the substrate from the product.

The amount of product (e.g., [3H]-ethanolamine) is quantified, often by liquid scintillation

counting of the aqueous phase after extraction.

The concentration of LY2183240 that inhibits 50% of the FAAH activity (IC50) is determined.

Formalin-Induced Paw Licking Model of Persistent Pain
This in vivo protocol is used to assess the analgesic effects of LY2183240.

Materials:

Male Sprague-Dawley rats or mice

Formalin solution (e.g., 5% in saline)

LY2183240
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Vehicle control

Observation chambers

Procedure:

Animals are habituated to the observation chambers.

LY2183240 or vehicle is administered via the desired route (e.g., intraperitoneally, i.p.) at

various doses.

After a predetermined time for drug absorption, a small volume of formalin solution is

injected subcutaneously into the plantar surface of one hind paw.

Immediately after the formalin injection, the animal is returned to the observation chamber,

and the cumulative time spent licking the injected paw is recorded.

The observation is typically divided into two phases: the early phase (acute pain, 0-5 minutes

post-formalin) and the late phase (inflammatory pain, 15-30 minutes post-formalin).

The analgesic effect of LY2183240 is determined by the reduction in paw licking time

compared to the vehicle-treated group.

Visualizations
Anandamide Signaling Pathway and Inhibition by
LY2183240
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Caption: Anandamide signaling pathway and points of inhibition by LY2183240.

Experimental Workflow for Anandamide Uptake Assay

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b1675615?utm_src=pdf-body-img
https://www.benchchem.com/product/b1675615?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675615?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Seed RBL-2H3 cells

Wash cells with
uptake buffer

Pre-incubate with
LY2183240 or vehicle

Add [14C]-Anandamide

Incubate at 37°C

Terminate uptake by
washing with ice-cold buffer

Lyse cells

Measure intracellular
radioactivity

Calculate IC50

Click to download full resolution via product page

Caption: Workflow for the in vitro anandamide uptake inhibition assay.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1675615?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675615?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow for FAAH Inhibition Assay

Prepare rat brain
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Caption: Workflow for the in vitro FAAH inhibition assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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